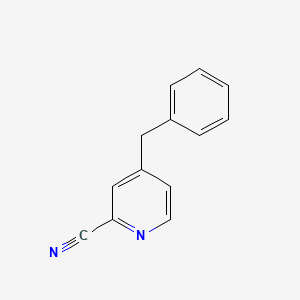

4-Benzyl-2-cyanopyridine

描述

属性

IUPAC Name |

4-benzylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-10-13-9-12(6-7-15-13)8-11-4-2-1-3-5-11/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTYJEKADPHWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

Pharmacological Potential:

4-Benzyl-2-cyanopyridine and its derivatives have been investigated for their potential therapeutic effects. Research indicates that compounds containing the pyridine ring often exhibit significant biological activity, particularly in the treatment of central nervous system disorders. For example, derivatives of 4-benzylpiperidine, a related compound, have shown efficacy as monoamine releasing agents with selective action on dopamine and norepinephrine receptors, suggesting potential applications in treating conditions like depression and psychosis .

Case Study:

A study highlighted the development of RMI-10608, a derivative of 4-benzylpiperidine, which was discovered to possess NMDA antagonist properties. This compound exhibited neuroprotective effects and was proposed for further research into its application for preventing brain damage associated with neurological disorders .

Photocatalysis

Radical Benzylation:

Recent advancements in photocatalytic techniques have enabled the chemodivergent radical benzylation of 4-cyanopyridines. This process utilizes photoredox catalysts to generate benzyl radicals, facilitating regioselective functionalization at different positions on the pyridine ring. The ability to switch between different reaction pathways (ipso-substitution vs. Minisci-type addition) allows for tailored synthesis of various benzylated products .

Data Table: Photocatalytic Reaction Outcomes

| Reaction Type | Product Position | Yield (%) | Conditions |

|---|---|---|---|

| Ipso-Substitution | C4 | 85 | Photoredox catalysis |

| Minisci-Type Addition | C2 | 78 | Photoredox catalysis |

Mechanistic Insights:

The mechanism involves generating radical species through N–F bond activation of fluorinated substrates, allowing selective access to different regioisomers. This versatility is crucial for synthesizing complex molecules with specific functional groups .

Synthetic Organic Chemistry

Versatile Building Block:

4-Benzyl-2-cyanopyridine serves as an important building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, including C–C bond formation processes that are essential for constructing complex molecular architectures .

Research Findings:

A study demonstrated that using 4-cyanopyridine derivatives in radical-based C–C bond-forming processes can lead to the efficient synthesis of new compounds with potential applications in drug development . The incorporation of different substituents on the pyridine ring can enhance reactivity and selectivity in these reactions.

相似化合物的比较

Functional Group Variations and Electronic Effects

Key Observations :

- Electronic Effects: The cyano group in 4-Benzyl-2-cyanopyridine deactivates the pyridine ring, reducing susceptibility to electrophilic substitution compared to amino- or ester-substituted analogs like 4-Aminopyridin-2(1H)-one or Diethyl pyridine-2,4-dicarboxylate .

- Steric and Lipophilic Profiles: The benzyl group in 4-Benzyl-2-cyanopyridine introduces steric bulk and lipophilicity, contrasting with the polar ester groups in Diethyl pyridine-2,4-dicarboxylate. This difference may influence solubility and bioavailability .

准备方法

Mechanism and Reagent Optimization

This method involves displacing halogen atoms (Cl, Br, F) at the pyridine’s 2-position with cyanide. Sodium cyanide (NaCN) serves as the nucleophile, while 4-dimethylaminopyridine (DMAP) acts as a phase-transfer catalyst in propionitrile. The reaction proceeds via an SNAr mechanism, where DMAP stabilizes the transition state by coordinating to the pyridine nitrogen, enhancing cyanide attack at the electron-deficient C2 position.

Representative Procedure :

A mixture of 2,3-dichloro-5-trifluoromethylpyridine (87.5 g), NaCN (30 g), DMAP (52 g), and propionitrile (656 mL) is refluxed for 5 hours. Post-reaction, the organic phase is washed with 2N HCl to remove DMAP, followed by vacuum distillation to isolate 3-chloro-2-cyano-5-trifluoromethylpyridine in 73–84% yield. Adapting this protocol for 4-benzyl substitution requires substituting the dichloro precursor with 4-benzyl-2-chloropyridine.

Solvent and Temperature Effects

Propionitrile’s high polarity and boiling point (97°C) enable reactions at 90–100°C without pressurized systems. Lower yields (<50%) occur in acetonitrile due to reduced cyanide solubility, while DMF promotes side reactions like Hofmann elimination.

Benzylation of 2-Cyanopyridine Derivatives

Quaternization with Benzyl Halides

4-Cyanopyridine reacts with benzyl chlorides in methanol to form pyridinium salts, which are subsequently anion-exchanged to hexafluoroantimonates. For example, 4-chlorobenzyl chloride and 4-cyanopyridine yield l-(4-chlorobenzyl)-4-cyanopyridinium hexafluoroantimonate (38%) after recrystallization. While this route modularizes the benzyl group, yields are modest (8–53%) due to competing hydrolysis of benzyl chlorides.

Table 1: Benzylation of 4-Cyanopyridine with Substituted Benzyl Chlorides

| Benzyl Chloride | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chlorobenzyl chloride | l-(4-Cl-Bz)-4-cyanopyridinium SbF6 | 38 | 150–151 |

| Benzyl chloride | l-Bz-4-cyanopyridinium SbF6 | 53 | 154–155 |

| 4-Methylbenzyl chloride | l-(4-Me-Bz)-4-cyanopyridinium SbF6 | 42 | 167–168 |

Reductive Amination Approaches

Patent WO1997023458A1 describes a two-step synthesis:

-

Hydrolysis of 4-Benzyl-2-cyanopyridine : Refluxing in HCl-saturated methanol converts the nitrile to a carboxylic acid.

-

Decarboxylation : Heating the acid intermediate eliminates CO2, yielding 4-benzylpyridine. While direct details are sparse, analogous procedures for 2-cyanopyridines suggest yields of 60–70% after purification.

Acid-Mediated Cyclization and Functionalization

Cyclocondensation of Aminocrotononitrile

Reacting p-aminocrotononitrile with malononitrile under acidic conditions generates 2-cyanopyridine cores, which are subsequently benzylated. Ethylene dichloride at 80°C for 12 hours affords 2-cyano-4-chloropyridine, which undergoes nucleophilic aromatic substitution with benzyl Grignard reagents. This method’s versatility allows introducing diverse benzyl groups but requires strict anhydrous conditions to prevent nitrile hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

Characterization and Quality Control

1H-NMR spectra of 4-benzyl-2-cyanopyridine derivatives show distinct aromatic signals: benzyl protons resonate at δ 5.83–5.92 (singlet, 2H), while pyridine protons appear as doublets at δ 8.68–9.47. CN stretching in IR occurs at 2230 cm⁻¹, confirming nitrile integrity. HPLC purity exceeds 98% when using propionitrile-based syntheses due to efficient DMAP removal .

常见问题

Q. What are the standard synthetic routes for preparing 4-Benzyl-2-cyanopyridine, and how can reaction efficiency be optimized?

4-Benzyl-2-cyanopyridine is typically synthesized via nucleophilic substitution or cyclization reactions. A validated method involves reacting potassium salts of 3-cyano-2-pyridones with α-halogenated carbonyl compounds (e.g., α-bromoacetophenone) under basic conditions (e.g., sodium ethoxide). Cyclization in ethanol yields the target compound . To optimize efficiency:

- Monitor reaction progress using TLC or HPLC.

- Adjust stoichiometry (1:1.2 molar ratio of pyridone to halide) to minimize side products.

- Control temperature (70–80°C) to balance reaction rate and decomposition risks.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-Benzyl-2-cyanopyridine?

Key methods include:

- NMR (¹H/¹³C): Confirm benzyl and cyano group positions via chemical shifts (δ 7.2–7.5 ppm for aromatic protons; δ ~115 ppm for CN in ¹³C).

- FT-IR : Identify nitrile stretching vibrations (~2220 cm⁻¹) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 209) .

- XRD : Resolve crystallographic structure for unambiguous confirmation .

Q. What safety protocols are recommended for handling 4-Benzyl-2-cyanopyridine in laboratory settings?

Although full toxicity data are unavailable, adopt these precautions:

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in airtight containers at 2–8°C to prevent degradation .

- Follow waste disposal guidelines for nitrile-containing compounds .

Q. How can researchers validate the purity of synthesized 4-Benzyl-2-cyanopyridine?

Combine orthogonal techniques:

Q. What are the solubility properties of 4-Benzyl-2-cyanopyridine in common solvents?

The compound is:

- Soluble : Dichloromethane, DMSO, DMF.

- Partially Soluble : Ethanol, acetone.

- Insoluble : Water, hexane.

Pre-saturate solvents with nitrogen to prevent oxidation during dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 4-Benzyl-2-cyanopyridine formation in cyclization reactions?

Regioselectivity arises from electronic and steric effects:

Q. How can conflicting data in reaction yield optimization be systematically addressed?

Apply contradiction analysis frameworks:

Q. What strategies enhance the stability of 4-Benzyl-2-cyanopyridine in long-term storage?

Q. How does 4-Benzyl-2-cyanopyridine interact with biological targets, and what computational tools model these interactions?

Preliminary studies suggest potential as a kinase inhibitor scaffold. Use:

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- SAR Analysis : Modify substituents (e.g., benzyl vs. pyridyl) to optimize binding affinity .

Q. What analytical challenges arise in quantifying trace impurities in 4-Benzyl-2-cyanopyridine, and how are they resolved?

Challenges include co-elution of byproducts (e.g., decyanated derivatives) and low UV absorption. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。